molecular formula C12H14Cl2N2O2 B2987735 N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide CAS No. 306732-05-8

N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2987735
CAS No.: 306732-05-8
M. Wt: 289.16
InChI Key: WSBZLMCARLWAEN-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide is an organic compound with the molecular formula C12H14Cl2N2O2 and a molecular weight of 289.16 g/mol . This acetamide derivative features a dichlorophenyl group and a morpholine ring, a combination frequently explored in medicinal chemistry for developing bioactive molecules. While the specific biological profile of this compound is not fully detailed in public literature, its core structure is highly relevant for research. Compounds with similar morpholinoacetamide scaffolds have been identified as selective ligands for sigma receptors and have shown antinociceptive (pain-blocking) effects in preclinical models, suggesting potential for neuroscience and pharmacology research . The structural motifs present in this compound also make it a valuable intermediate or building block for the synthesis of more complex chemical entities, such as hybrids investigated for their activity against various diseases . Researchers may utilize this compound as a precursor in synthetic chemistry or to study structure-activity relationships (SAR) in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 306732-05-8 Molecular Formula: C12H14Cl2N2O2 Molecular Weight: 289.16 g/mol

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(12(9)14)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBZLMCARLWAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and morpholine.

    Acylation Reaction: The 2,3-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3-dichlorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(2,3-dichlorophenyl)-2-chloroacetamide is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the acylation and nucleophilic substitution reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Aromatic Chlorination Patterns

The position and number of chlorine atoms on the phenyl ring significantly influence biological activity and physicochemical properties.

Compound Name Chlorine Substitution Key Structural Features Melting Point (°C) Biological Activity (if reported)
N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide 2,3-dichloro Morpholine, acetamide Not reported Not explicitly stated
N-(3-Chlorophenyl)-2-morpholino-acetamide (, Compound 13) 3-chloro Morpholine, monohydrochloride salt Not reported Anticonvulsant activity
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide () 2,6-dichloro Dichlorophenyl, acetamide Not reported Diclofenac impurity

Key Observations :

  • The 2,3-dichloro substitution in the target compound may enhance steric hindrance and lipophilicity compared to monosubstituted analogs like Compound 13 ().
  • Positional isomerism (e.g., 2,3 vs.

Heterocyclic Modifications

Addition of heterocyclic rings or functional groups modifies solubility, hydrogen-bonding capacity, and target affinity.

Compound Name Heterocyclic Component Key Features Yield (%) Reference
N-(2,3-Dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (, Compound 7e) Pyrazole-imidazole hybrid Dual heterocycles, dichlorophenyl 69 Antimicrobial
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide () Thiazole ring Thiazole, morpholine 95% purity Not reported

Key Observations :

  • Compound 7e () demonstrates that pyrazole-imidazole hybrids exhibit antimicrobial activity, suggesting that the target compound’s simpler structure may lack such broad-spectrum efficacy without additional heterocycles .

Crystal Structure and Conformational Flexibility

highlights the role of hydrogen bonding and steric effects in molecular conformation for dichlorophenyl-acetamide derivatives. The study reports three distinct conformers of 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide due to N–H⋯O hydrogen bonding, leading to dimerization . While the target compound lacks a pyrazole group, its morpholine oxygen may participate in similar intermolecular interactions, influencing crystallization behavior and stability.

Key Observations :

    Biological Activity

    N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological properties, including case studies, research findings, and a detailed analysis of its mechanisms of action.

    Chemical Structure and Properties

    The molecular formula for this compound is C12H14Cl2N2OC_{12}H_{14}Cl_2N_2O with a molecular weight of approximately 273.16 g/mol. The compound features a dichlorophenyl group and a morpholine ring, which contribute to its biological activities.

    Antimicrobial Activity

    This compound exhibits notable antimicrobial properties. Research indicates that it inhibits bacterial cell wall synthesis, leading to bacterial cell lysis. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 µg/mL for some pathogens.

    Table 1: Antimicrobial Efficacy of this compound

    Bacterial StrainMIC (µg/mL)Mechanism of Action
    Staphylococcus aureus0.5Inhibition of cell wall synthesis
    Escherichia coli0.8Disruption of membrane integrity
    Pseudomonas aeruginosa1.0Inhibition of protein synthesis

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), leukemia (CCRF-CEM), and CNS cancer (SF-539). The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

    Case Study: Cytotoxicity Against Cancer Cell Lines

    In a study evaluating the cytotoxic effects of this compound:

    • Cell Lines Tested : MDA-MB-231 (breast cancer), CCRF-CEM (leukemia), SF-539 (CNS cancer).
    • Results :
      • MDA-MB-231: IC50 = 5 µM
      • CCRF-CEM: IC50 = 3 µM
      • SF-539: IC50 = 6 µM

    The compound demonstrated a dose-dependent response in inhibiting cell growth, with significant reductions in viability observed at concentrations above 1 µM.

    The biological activity of this compound can be attributed to its interaction with specific molecular targets:

    • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
    • Receptor Binding : It exhibits selective binding affinity for sigma receptors, which are implicated in pain modulation and neuroprotection.
    • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

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